3-chlorobenzenesulfonic acid chemical properties
3-chlorobenzenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Chlorobenzenesulfonic acid (CAS No. 20677-52-5) is a significant organosulfur compound featuring a chlorinated benzene ring functionalized with a sulfonic acid group at the meta position.[1] While its isomers, particularly 4-chlorobenzenesulfonic acid, are more commonly produced through direct sulfonation of chlorobenzene, the 3-isomer possesses unique chemical characteristics owing to its substitution pattern. It serves as a valuable intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of pharmaceutical agents.
This guide provides a comprehensive overview of the core chemical and physical properties of 3-chlorobenzenesulfonic acid. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, materials science, and medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, targeted synthesis protocols, and critical safety considerations, moving beyond a simple recitation of facts to explain the causality behind its behavior.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both storage and reaction environments. 3-Chlorobenzenesulfonic acid is a strong organic acid whose physical state and solubility are dominated by the polar sulfonic acid group.
Chemical Structure
The molecular structure is foundational to understanding the compound's reactivity and spectroscopic signature.
Caption: Chemical structure of 3-chlorobenzenesulfonic acid.
Core Properties
The following table summarizes the key identifiers and computed physicochemical properties of 3-chlorobenzenesulfonic acid. These values are critical for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 20677-52-5 | [1] |
| Molecular Formula | C₆H₅ClO₃S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| IUPAC Name | 3-chlorobenzenesulfonic acid | [1] |
| Synonyms | m-Chlorobenzenesulfonic acid | [1] |
| Density | 1.551 g/cm³ (Predicted) | [2] |
| pKa | -0.94 ± 0.15 (Predicted) | [2] |
| LogP (XLogP3) | 1.5 | [1] |
| Topological Polar Surface Area (TPSA) | 62.8 Ų | [1] |
Spectroscopic and Analytical Characterization
Disclaimer: Experimental spectroscopic data for 3-chlorobenzenesulfonic acid is not widely available in public databases. The following analysis is based on established principles of spectroscopy and provides a predicted profile for characterization and identification purposes.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The proton at C2 (between the two deactivating groups) would be the most deshielded. The remaining three protons (at C4, C5, and C6) would appear as a complex multiplet pattern of doublets and triplets, reflecting their respective ortho, meta, and para couplings. The acidic proton of the -SO₃H group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not at all.
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¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon bearing the sulfonic acid group (C1) and the carbon bearing the chlorine atom (C3) would be readily identifiable. The chemical shifts of the other four carbons would be influenced by the additive effects of the chloro (electron-withdrawing, ortho/para-directing) and sulfonic acid (strongly electron-withdrawing, meta-directing) substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
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O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
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S=O Asymmetric & Symmetric Stretch: Two strong, distinct bands, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.
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C=C Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other vibrations.
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S-O Stretch: A band typically found in the 900-1000 cm⁻¹ range.
Analytical Workflow: Purity Assessment by HPLC
For any research or development application, verifying the purity and isomeric identity of 3-chlorobenzenesulfonic acid is paramount, especially given that its synthesis can produce isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol: Isomeric Purity Analysis by Reverse-Phase HPLC
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.
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Mobile Phase B: Acetonitrile.
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Detector: UV detector set to 220 nm or 254 nm.
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Method Parameters:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Gradient Program:
-
Start with 5-10% Mobile Phase B.
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Linearly increase to 95% B over 15-20 minutes.
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Hold at 95% B for 5 minutes.
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Return to initial conditions and equilibrate for 5-10 minutes. Rationale: A gradient is essential to elute the polar sulfonic acid while also providing enough resolution to separate it from less polar isomers and impurities.
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Sample Preparation:
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Accurately weigh ~10 mg of the 3-chlorobenzenesulfonic acid sample.
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Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Rationale: Using a mixture of the mobile phase components ensures good solubility and compatibility with the starting conditions.
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Analysis:
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Inject the sample and integrate the resulting peaks. The retention time will be specific to the compound under these conditions. Isomeric purity can be determined by comparing the peak area of the desired 3-isomer to the areas of any other observed peaks (likely the 2- and 4-isomers).
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Chemical Reactivity and Synthesis
The reactivity of 3-chlorobenzenesulfonic acid is governed by the interplay between the two deactivating, meta-directing substituents on the aromatic ring and the acidity of the sulfonic acid group.
Directing Effects in Electrophilic Aromatic Substitution
Both the chloro group and the sulfonic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, their directing effects are different:
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-Cl group: Deactivating but ortho, para-directing.
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-SO₃H group: Strongly deactivating and meta-directing.
When chlorobenzene is sulfonated, the directing effect of the chlorine atom dominates, leading primarily to the formation of 2- and 4-chlorobenzenesulfonic acid. The meta isomer is formed in very low yields (typically <1%).[3] This makes direct sulfonation an impractical method for preparing the 3-isomer.
Caption: Workflow for the targeted synthesis of 3-chlorobenzenesulfonic acid.
Experimental Protocol: Synthesis from 3-Chloroaniline
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Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloroaniline (1 eq.) in aqueous hydrochloric acid (~3 eq.) with cooling in an ice-salt bath to maintain 0-5 °C. b. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Causality: The diazonium salt intermediate is unstable at higher temperatures and can decompose. c. Stir the resulting solution of 3-chlorobenzenediazonium chloride at 0-5 °C for 30 minutes.
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Sulfonylation: a. In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, catalyzed by the addition of copper(II) chloride (0.1 eq.). b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/acetic acid mixture with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Hydrolysis and Isolation: a. Carefully pour the reaction mixture onto crushed ice. The 3-chlorobenzenesulfonyl chloride will precipitate as a solid or oil. b. Isolate the crude sulfonyl chloride by filtration or extraction. c. Add the crude 3-chlorobenzenesulfonyl chloride to hot water and heat the mixture to reflux for 1-2 hours to hydrolyze the sulfonyl chloride to the sulfonic acid. d. Cool the resulting solution. The 3-chlorobenzenesulfonic acid can be isolated by evaporation of the water or by salting out and subsequent recrystallization.
Applications in Research and Development
While not as common as its para-isomer, 3-chlorobenzenesulfonic acid is a key building block in specific applications.
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Polymer Science: It can be used as a starting material in the synthesis of 4,4'-dichlorodiphenyl sulfone. This involves first isomerizing the 3-chlorobenzenesulfonic acid to the 4-isomer, followed by condensation with chlorobenzene. [4]4,4'-dichlorodiphenyl sulfone is a critical monomer for high-performance engineering thermoplastics like polyethersulfone (PES) and polysulfone (PSU).
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Dye Synthesis: Sulfonated aromatic compounds are precursors to a wide range of azo dyes. The sulfonic acid group imparts water solubility, which is essential for textile dyeing processes.
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Pharmaceutical Research: The presence of a chlorine atom on an aromatic ring is a common feature in many approved drugs, as it can modulate metabolic stability, lipophilicity, and binding interactions. While 3-chlorobenzenesulfonic acid itself is not a drug, it serves as a potential starting scaffold for the synthesis of novel drug candidates.
Safety, Handling, and Storage
3-Chlorobenzenesulfonic acid is a corrosive and hazardous chemical that must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [5] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | [5] |
Safe Handling Protocol
This protocol is a self-validating system for minimizing exposure.
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Engineering Controls:
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Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
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Ensure an emergency eyewash station and safety shower are immediately accessible.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact. [6] * Eye/Face Protection: Wear chemical safety goggles and a face shield. [6] * Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
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Procedural Handling:
-
Avoid creating dust. If handling a solid, weigh it out carefully.
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When making solutions, always add the acid to the solvent slowly; never the other way around.
-
Wash hands thoroughly after handling, even if gloves were worn. [6]
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First Aid Measures
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If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [6]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. [6]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [6]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [6]
Storage
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Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area. [7]* Keep away from incompatible materials such as strong oxidizing agents and bases.
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Store in a corrosive-resistant cabinet.
Conclusion
3-Chlorobenzenesulfonic acid is a compound whose properties are defined by the strong, meta-directing sulfonic acid group and the deactivating chloro-substituent. While its direct synthesis is challenging due to regioselectivity, targeted multi-step syntheses provide a viable route for its preparation. Its key chemical characteristics—strong acidity, susceptibility to high-temperature isomerization, and defined reactivity in the aromatic ring—make it a specialized but valuable intermediate. A thorough understanding of its properties, particularly its predicted spectroscopic signature and stringent safety requirements, is essential for its effective and safe utilization in advanced chemical synthesis and materials development.
References
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PubChem. 3-Chlorobenzene-1-sulfonic acid. [Link]
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PubChem. p-Chlorobenzenesulfonic acid. [Link]
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ResearchGate. Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. [Link]
-
Chegg. Draw the mechanisms and detail the steps for synthesis of the following from benzene. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003164). [Link]
-
PubChem. 3-Chlorobenzoic Acid. [Link]
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PubChem. 3-Chlorobenzene-1-sulfonic acid. [Link]
-
PrepChem.com. Synthesis of 3-chloroaniline. [Link]
-
Chegg. analyze the 1H NMR spectrum of 3-chlorobenzoic acid. [Link]
- Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Ataman Kimya. 3-CHLOROANILINE. [Link]
Sources
- 1. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
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